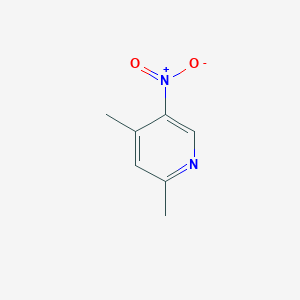

2,4-Dimethyl-5-nitropyridine

描述

Structure

3D Structure

属性

IUPAC Name |

2,4-dimethyl-5-nitropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O2/c1-5-3-6(2)8-4-7(5)9(10)11/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMAJNANLBOHCAU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC=C1[N+](=O)[O-])C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60547486 | |

| Record name | 2,4-Dimethyl-5-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60547486 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1074-99-3 | |

| Record name | 2,4-Dimethyl-5-nitropyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1074-99-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4-Dimethyl-5-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60547486 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pyridine, 2,4-dimethyl-5-nitro | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2,4-Dimethyl-5-nitropyridine: Chemical Properties, Structure, and Synthetic Insights

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Dimethyl-5-nitropyridine, a substituted pyridine derivative, is a compound of increasing interest within the realms of medicinal chemistry and synthetic organic chemistry. Its structural features, particularly the presence of a nitro group on the electron-rich pyridine ring, confer unique chemical reactivity and biological activity. This guide provides a comprehensive overview of the chemical properties, structure, synthesis, and reactivity of this compound, offering valuable insights for its application in research and drug development. Notably, this compound has been identified as a hydroxyurea analog that acts as an inhibitor of ribonucleotide reductase, an enzyme crucial for DNA synthesis, highlighting its potential in cancer research.

Physicochemical and Structural Properties

This compound presents as a yellow oil under standard conditions.[1] A summary of its key physicochemical properties is provided in the table below.

| Property | Value | Source |

| CAS Number | 1074-99-3 | |

| Molecular Formula | C₇H₈N₂O₂ | |

| Molecular Weight | 152.15 g/mol | |

| Melting Point | 21 °C | |

| Boiling Point | 117 °C | |

| Density | 1.06 g/cm³ |

Molecular Structure

The structure of this compound is characterized by a pyridine ring substituted with two methyl groups at positions 2 and 4, and a nitro group at position 5. The electron-withdrawing nature of the nitro group significantly influences the electron density distribution within the pyridine ring, making it susceptible to certain types of chemical transformations.

Caption: 2D structure of this compound.

Synthesis of this compound

The synthesis of this compound can be achieved through the direct nitration of 2,4-lutidine (2,4-dimethylpyridine). A reported method utilizes a mixture of nitric acid and trifluoroacetic anhydride.[1] This approach provides a high yield of the desired product.

Experimental Protocol: Nitration of 2,4-Lutidine

Materials:

-

2,4-Lutidine

-

Trifluoroacetic anhydride (TFAA)

-

Concentrated nitric acid

-

Sodium metabisulfite

-

Chloroform

-

Concentrated sodium hydroxide solution

-

Ice bath

-

Standard laboratory glassware

-

Magnetic stirrer

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a dropping funnel, chill trifluoroacetic anhydride in an ice bath.

-

Addition of 2,4-Lutidine: Slowly add 2,4-lutidine to the chilled trifluoroacetic anhydride with continuous stirring. Maintain the temperature of the mixture in the ice bath for 2 hours.

-

Nitration: After the initial stirring period, slowly add concentrated nitric acid dropwise to the reaction mixture, ensuring the temperature remains low.

-

Reaction Monitoring: Allow the reaction to stir for 9-10 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Quenching: After the reaction is complete, slowly and carefully add the reaction mixture to a chilled aqueous solution of sodium metabisulfite. This step is crucial for the workup and should be performed with caution.

-

Neutralization and Extraction: Stir the resulting mixture for 12 hours. Adjust the pH of the solution to 6-7 using a concentrated sodium hydroxide solution while keeping the mixture cool in an ice bath. Extract the product with chloroform.

-

Purification: The combined organic extracts are dried over a suitable drying agent (e.g., anhydrous sodium sulfate), filtered, and the solvent is removed under reduced pressure to yield the crude product. Further purification can be achieved by column chromatography to obtain this compound as a yellow oil.[1]

Sources

A Technical Guide to 2,4-Dimethyl-5-nitropyridine (CAS 1074-99-3): Synthesis, Properties, and Applications in Drug Discovery

Executive Overview

2,4-Dimethyl-5-nitropyridine, also known as 5-nitro-2,4-lutidine, is a substituted pyridine derivative with significant potential as a versatile building block in medicinal chemistry and organic synthesis. Its unique electronic and structural features, arising from the interplay between the electron-donating methyl groups and the strongly electron-withdrawing nitro group, make it a subject of interest for researchers. This guide provides a comprehensive technical overview of its synthesis, physicochemical properties, spectroscopic signature, reactivity, and applications, with a particular focus on its relevance to drug development professionals. Recent findings have identified this compound as a hydroxyurea analog that acts as an inhibitor of ribonucleotide reductase, an enzyme crucial for DNA synthesis, highlighting its potential in oncology research.[1]

Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical and chemical properties is fundamental to its application in a research setting.

Key Properties

The key physicochemical data for this compound are summarized below for quick reference.

| Property | Value | Source(s) |

| CAS Number | 1074-99-3 | [2][3] |

| Molecular Formula | C₇H₈N₂O₂ | [2] |

| Molecular Weight | 152.15 g/mol | [3] |

| Appearance | Yellow Clear Liquid | [1] |

| Melting Point | 21 °C | [4] |

| Boiling Point | 254.6 ± 35.0 °C at 760 mmHg | [2] |

| Density | 1.06 - 1.2 g/cm³ | [2][5] |

| Purity | Typically ≥95% - 97% | [3][4] |

Spectroscopic Signature

While specific spectral data requires experimental acquisition, the structure of this compound allows for the confident prediction of its key spectroscopic features, which are crucial for reaction monitoring and structural confirmation.[6]

-

¹H NMR: The proton NMR spectrum is expected to be relatively simple. Two distinct singlets should appear in the aliphatic region (δ 2.0-2.5 ppm) corresponding to the two chemically non-equivalent methyl groups at the C2 and C4 positions. In the aromatic region, two singlets (or narrow doublets with a small ⁴J coupling) are anticipated for the protons at the C3 and C6 positions. The C6 proton, being adjacent to the ring nitrogen and ortho to the nitro group, is expected to be the most deshielded and appear furthest downfield.

-

¹³C NMR: The spectrum should display seven unique carbon signals. The carbons attached to the methyl groups would appear in the upfield region, while the five aromatic carbons would be further downfield. The carbon at the C5 position, directly bonded to the electron-withdrawing nitro group, is predicted to be the most deshielded of the ring carbons.

-

Infrared (IR) Spectroscopy: The IR spectrum will be dominated by characteristic absorbances of the nitro group. Strong, sharp peaks corresponding to the asymmetric (ν_as) and symmetric (ν_s) stretching vibrations of the N-O bonds are expected around 1550-1500 cm⁻¹ and 1360-1300 cm⁻¹, respectively. Additional bands for aromatic C=C and C=N stretching, as well as C-H stretching and bending, will also be present.

-

Mass Spectrometry (MS): The electron impact (EI) mass spectrum should show a clear molecular ion (M⁺) peak at an m/z of 152, corresponding to its exact mass.[2] Fragmentation patterns would likely involve the loss of the nitro group (NO₂) and subsequent ring fragmentation.

Synthesis and Mechanistic Insights

The primary and most direct route to this compound is through the electrophilic nitration of the readily available starting material, 2,4-lutidine (2,4-dimethylpyridine).[7][8]

Introduction to Pyridine Nitration

The nitration of pyridine rings is a classic example of electrophilic aromatic substitution. However, the pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom, making it less reactive than benzene.[9] Furthermore, under the strongly acidic conditions required for nitration, the ring nitrogen is protonated, further deactivating the ring. The presence of activating groups, such as the two methyl groups in 2,4-lutidine, is therefore crucial for facilitating the reaction. These alkyl groups are electron-donating and direct incoming electrophiles to the ortho and para positions. The nitration occurs at the 5-position, which is sterically accessible and electronically activated by both methyl groups.

The mechanism for the nitration of substituted pyridines can be complex, potentially involving the formation of an N-nitropyridinium intermediate followed by a rearrangement, such as a[2][10] sigmatropic shift of the nitro group.[11][12]

Detailed Synthesis Protocol

The following protocol is adapted from established procedures for the nitration of 2,4-lutidine.[7]

Materials:

-

2,4-Lutidine (CAS 108-47-4)

-

Fuming Sulfuric Acid (Oleum)

-

Potassium Nitrate (KNO₃)

-

Ice

-

Dichloromethane (or other suitable extraction solvent)

-

Saturated Sodium Bicarbonate solution

-

Anhydrous Magnesium Sulfate

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and placed in an ice bath, slowly add 2,4-lutidine (1.0 eq) to fuming sulfuric acid with careful stirring. The addition should be performed cautiously to control the exothermic reaction.

-

Nitrating Agent Addition: Once the initial mixture is cooled and homogenous, slowly add potassium nitrate (1.8 eq) in small portions. The temperature of the reaction mixture should be maintained at or below ambient temperature during this addition.

-

Reaction: After the addition is complete, stir the mixture at room temperature for 1 hour. Subsequently, carefully heat the reaction mixture to 110 °C and maintain this temperature, monitoring the reaction progress by TLC or HPLC.

-

Work-up: Upon completion, cool the reaction mixture to room temperature and then carefully pour it over crushed ice. This step must be done slowly and with vigorous stirring in a large beaker to manage the heat generated.

-

Neutralization and Extraction: Neutralize the acidic aqueous solution by the slow addition of a saturated sodium bicarbonate solution until the pH is basic. Extract the aqueous layer three times with dichloromethane.

-

Purification: Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product. Further purification can be achieved via column chromatography or distillation.

Synthesis Workflow Diagram

The following diagram illustrates the key steps in the synthesis of this compound.

Caption: A flowchart of the synthesis of this compound.

Reactivity and Applications in Medicinal Chemistry

Nitropyridine derivatives are valuable intermediates in modern drug discovery.[13] The reactivity of this compound is primarily dictated by the nitro group.

Role as a Ribonucleotide Reductase Inhibitor

This compound has been identified as a hydroxyurea analog that competitively binds to and inhibits the enzyme ribonucleotide reductase (RNR).[1] RNR is essential for the conversion of ribonucleotides to deoxyribonucleotides, a rate-limiting step in DNA synthesis. By inhibiting this enzyme, the compound can disrupt DNA replication and cellular proliferation. This mechanism of action makes it a compound of interest for in vitro and in vivo studies against various cancer cell lines, where it has shown greater potency than hydroxyurea.[1]

Synthetic Utility: The Nitro Group as a Functional Handle

Beyond its intrinsic biological activity, the true value of this compound for drug development professionals lies in its utility as a synthetic intermediate. The nitro group can be readily and cleanly reduced to a primary amine (5-amino-2,4-dimethylpyridine) using a variety of standard reducing agents (e.g., H₂/Pd-C, SnCl₂, Fe/HCl). This transformation provides a crucial synthetic handle, allowing for a wide range of subsequent chemical modifications, such as:

-

Amide bond formation

-

Sulfonamide synthesis

-

Urea and thiourea formation

-

Diazotization followed by Sandmeyer-type reactions

These transformations enable the incorporation of the dimethylpyridine scaffold into larger, more complex molecules, facilitating structure-activity relationship (SAR) studies and the optimization of lead compounds.

Caption: Potential pathways for this compound in research.

Safety, Handling, and Storage

Proper handling of this compound is essential to ensure laboratory safety. The compound is classified as hazardous.

Hazard Identification

The compound presents several health risks upon exposure.[2][4]

| Hazard Statement | Description |

| H302/H312/H332 | Harmful if swallowed, in contact with skin, or if inhaled. |

| H315 | Causes skin irritation. |

| H319 | Causes serious eye irritation. |

| H335 | May cause respiratory irritation. |

Recommended Handling Procedures

All work with this chemical must be conducted by qualified personnel in a well-ventilated chemical fume hood.[2] Standard personal protective equipment (PPE) is mandatory, including:

-

Chemical-resistant gloves (e.g., nitrile)

-

Safety goggles or a face shield

-

A laboratory coat

Avoid generating aerosols or dust. In case of accidental contact, wash skin thoroughly with soap and water. If inhaled, move to fresh air immediately.[2][14]

Storage and Disposal

Storage: this compound should be stored in a tightly sealed container under an inert atmosphere, preferably refrigerated.[2] It should be kept away from heat, sparks, open flames, and strong oxidizing agents.[2][14]

Disposal: Waste material must be disposed of in accordance with all applicable national and regional regulations for hazardous chemical waste. Do not allow the material to enter drains or water courses.[2]

Conclusion

This compound is a valuable chemical entity for researchers in organic synthesis and drug discovery. Its straightforward synthesis from 2,4-lutidine, combined with its demonstrated biological activity as a ribonucleotide reductase inhibitor and its synthetic versatility via reduction of the nitro group, establishes it as a key intermediate. A comprehensive understanding of its properties, synthesis, and safe handling procedures, as detailed in this guide, is paramount for leveraging its full potential in the development of novel therapeutics and other advanced chemical applications.

References

- This compound | CAS#:1074-99-3 | Chemsrc. (n.d.).

- This compound - Luminix Health. (n.d.).

- This compound, 25 g - Carl ROTH. (n.d.).

- Bakke, J. M., Ranes, E., & Svensen, H. (1997). Nitration of pyridine by dinitrogen pentoxide, a study of the reaction mechanism. Journal of the Chemical Society, Perkin Transactions 2, (9), 1919-1923. [Link]

- The Role of Nitropyridine Intermediates in Modern Drug Discovery. (n.d.).

- CAS 1074-99-3 | this compound - Alchem.Pharmtech. (n.d.).

- Bakke, J. M., Svensen, H., & Ranes, E. (1998). The reaction mechanism of the nitration of pyridine compounds by N2O5–NaHSO3. Journal of the Chemical Society, Perkin Transactions 2, (11), 2477-2482. [Link]

- 2,4-Lutidine - Wikipedia. (n.d.).

- Propose a mechanism for nitration of pyridine at the 4-position, and show why this orientation is not observed. - Pearson. (2024, June 28).

- 2,4-Dimethylpyridine | C7H9N | CID 7936 - PubChem. (n.d.).

- Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis. (n.d.).

- The Role of 2-Amino-5-nitropyridine in Advancing Chemical Research and Production. (2025, December 31).

Sources

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. This compound | CAS#:1074-99-3 | Chemsrc [chemsrc.com]

- 3. CAS 1074-99-3 | 4H55-1-X2 | MDL MFCD05982051 | this compound | SynQuest Laboratories [synquestlabs.com]

- 4. This compound, 25 g, CAS No. 1074-99-3 | Research Chemicals | Biochemicals - Product Expansion | Campaign | Carl ROTH - International [carlroth.com]

- 5. luminixhealth.com [luminixhealth.com]

- 6. lehigh.edu [lehigh.edu]

- 7. 2,3-dimethyl-5-nitropyridine synthesis - chemicalbook [chemicalbook.com]

- 8. 2,4-Lutidine - Wikipedia [en.wikipedia.org]

- 9. Propose a mechanism for nitration of pyridine at the 4-position, ... | Study Prep in Pearson+ [pearson.com]

- 10. 1074-99-3|this compound|BLD Pharm [bldpharm.com]

- 11. Nitration of pyridine by dinitrogen pentoxide, a study of the reaction mechanism [ ] † - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 12. The reaction mechanism of the nitration of pyridine compounds by N2O5–NaHSO3 - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 13. nbinno.com [nbinno.com]

- 14. assets.thermofisher.com [assets.thermofisher.com]

An In-depth Technical Guide to the Physical Properties of 2,4-Dimethyl-5-nitropyridine

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction

2,4-Dimethyl-5-nitropyridine, a substituted pyridine derivative, is a compound of increasing interest within the realms of medicinal chemistry and materials science. Its structural analogue, 2,4-lutidine, serves as a versatile building block in organic synthesis. The introduction of a nitro group at the 5-position significantly alters the electronic and steric properties of the pyridine ring, thereby influencing its reactivity, potential biological activity, and physical characteristics. This guide provides a comprehensive examination of the core physical properties of this compound, offering field-proven insights and methodologies for its characterization. This document is designed to be a vital resource for researchers engaged in the synthesis, handling, and application of this compound.

I. Molecular and Chemical Identity

A foundational understanding of a compound begins with its fundamental identifiers and structural representation.

Table 1: Core Identification and Structural Details of this compound

| Property | Value | Source(s) |

| Chemical Name | This compound | N/A |

| Synonyms | 5-Nitro-2,4-lutidine | [1] |

| CAS Number | 1074-99-3 | |

| Molecular Formula | C₇H₈N₂O₂ | |

| Molecular Weight | 152.15 g/mol | |

| SMILES | CC1=CC(=NC=C1[O-])C |

II. Physicochemical Properties

The physical state and bulk properties of a compound are critical for its practical application in a laboratory setting, influencing everything from reaction setup to purification and storage.

A. Physical State and Appearance

At ambient temperature, this compound is typically a yellow, clear liquid[2]. This observation is consistent with many nitrated aromatic compounds, where the nitro group acts as a chromophore, imparting color to the molecule.

B. Melting Point

The melting point of this compound has been reported to be 21 °C. This relatively low melting point indicates that the compound can exist as either a solid or a liquid at or near standard room temperature, a crucial consideration for its storage and handling.

C. Boiling Point

There is conflicting data in the available literature regarding the boiling point of this compound. One source reports a boiling point of 117 °C, while another indicates a boiling point of 254.6 ± 35.0 °C at 760 mmHg. The un-nitrated parent compound, 2,4-lutidine, has a well-established boiling point of approximately 157-159 °C. The introduction of a polar nitro group would be expected to significantly increase the intermolecular forces, and thus elevate the boiling point. Therefore, the higher value of approximately 255 °C is considered more plausible. The lower reported value may be an outlier or measured under reduced pressure.

D. Density

Similar to the boiling point, there are discrepancies in the reported density of this compound. Values of 1.06 g/cm³ and 1.2 ± 0.1 g/cm³ have been noted. Given that the density of the parent 2,4-lutidine is approximately 0.927 g/cm³, the addition of the heavier nitro group would logically lead to an increase in density. Both reported values reflect this increase, and further experimental verification is recommended for precise applications.

E. Solubility

Table 2: Estimated Solubility Profile of this compound

| Solvent Class | Example Solvents | Estimated Solubility |

| Polar Aprotic | Acetone, Ethyl Acetate, Acetonitrile, Tetrahydrofuran | Soluble to Highly Soluble |

| Polar Protic | Methanol, Ethanol, Isopropanol | Soluble |

| Non-polar | Toluene, Hexane | Sparingly Soluble to Insoluble |

| Aqueous | Water | Sparingly Soluble |

To obtain precise solubility data, the following gravimetric method can be employed:

-

Preparation of Saturated Solution: Add an excess of this compound to a known volume of the desired solvent in a sealed vial.

-

Equilibration: Agitate the vial at a constant temperature for 24-48 hours to ensure equilibrium is reached.

-

Separation: Allow the undissolved solid to settle. Carefully extract a known volume of the supernatant.

-

Solvent Evaporation: Evaporate the solvent from the supernatant under reduced pressure.

-

Mass Determination: Accurately weigh the remaining solid residue.

-

Calculation: Calculate the solubility in terms of g/L or mol/L.

Caption: Workflow for Gravimetric Solubility Determination.

III. Spectroscopic Properties

Spectroscopic analysis is indispensable for the structural elucidation and purity assessment of organic compounds. While experimental spectra for this compound are not widely published, a predictive analysis based on the parent compound, 2,4-lutidine, provides valuable insights.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum of 2,4-lutidine exhibits characteristic signals for the aromatic protons and the two methyl groups. For this compound, the introduction of the electron-withdrawing nitro group at the 5-position will induce significant downfield shifts for the adjacent aromatic protons. The proton at the 6-position, being ortho to the nitro group, is expected to be the most deshielded. The proton at the 3-position will also experience a downfield shift, albeit to a lesser extent. The two methyl group signals will also be shifted slightly downfield.

-

¹³C NMR: Similarly, the carbon NMR spectrum will show downfield shifts for the carbon atoms of the pyridine ring upon nitration, with the carbons directly attached to or in close proximity to the nitro group being most affected.

B. Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show characteristic absorption bands. In addition to the C-H stretching and bending vibrations from the methyl groups and the aromatic ring, the most prominent features will be the symmetric and asymmetric stretching vibrations of the nitro group (NO₂), typically appearing in the regions of 1500-1560 cm⁻¹ and 1345-1385 cm⁻¹, respectively.

C. Mass Spectrometry (MS)

The electron ionization mass spectrum of this compound is expected to show a molecular ion peak (M⁺) at m/z = 152. Subsequent fragmentation patterns would likely involve the loss of the nitro group (NO₂) and cleavage of the methyl groups.

IV. Synthesis and Handling

A. Synthetic Approach

A plausible synthetic route to this compound involves the direct nitration of 2,4-lutidine. A common method for the nitration of pyridines is the use of a nitrating mixture, such as nitric acid in the presence of sulfuric acid. A general procedure, adapted from the synthesis of a related compound, is as follows:

-

Dissolution: Dissolve 2,4-lutidine in concentrated sulfuric acid in a round-bottom flask, ensuring the mixture is well-cooled in an ice bath.

-

Nitrating Agent Preparation: In a separate vessel, carefully prepare the nitrating agent, for example, a solution of potassium nitrate in concentrated sulfuric acid.

-

Addition: Slowly add the nitrating agent dropwise to the cooled solution of 2,4-lutidine, maintaining a low temperature.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to the appropriate temperature and stir for a specified duration to ensure complete reaction.

-

Work-up: Carefully pour the reaction mixture onto crushed ice to quench the reaction. The product can then be extracted with a suitable organic solvent, such as dichloromethane or ethyl acetate.

-

Purification: The crude product can be purified by column chromatography or distillation under reduced pressure.

Caption: General Synthetic Workflow for this compound.

B. Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated fume hood. Personal protective equipment, including safety goggles, gloves, and a lab coat, is essential. Based on available safety data, the compound is classified with the following hazard statements:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Store the compound in a tightly sealed container in a cool, dry place, away from heat and sources of ignition[5].

V. Conclusion

This technical guide has provided a detailed overview of the known and predicted physical properties of this compound. While there are some inconsistencies in the reported literature values for boiling point and density, a critical analysis suggests the higher values are more likely to be accurate. The estimated solubility and spectroscopic data provide a valuable framework for researchers working with this compound. The outlined experimental protocols for solubility determination and synthesis offer practical guidance for laboratory work. As research into this compound and its derivatives continues, it is anticipated that more definitive experimental data will become available, further enhancing our understanding of this important chemical entity.

References

- BenchChem. (2025). Solubility Profile of 2-Chloro-3-methyl-5-nitropyridine in Organic Solvents: A Technical Guide.

- ACS Publications. (2019). Solubility Measurement and Modeling of 3-Hydroxy-2-nitropyridine in Ten Pure Solvents and Two Binary Mixed Solvents for T = (278.15–318.15) K.

- BenchChem. (2025). 4-Ethoxy-3-nitropyridine solubility in methanol and other organic solvents.

- Apollo Scientific. (2023). This compound Safety Data Sheet.

- Chemsrc. (n.d.). This compound.

- Thermo Fisher Scientific. (2011). SAFETY DATA SHEET.

- NIST. (n.d.). Pyridine, 2,4-dimethyl-.

- Sigma-Aldrich. (2021). SAFETY DATA SHEET.

- SpectraBase. (n.d.). 2,4-Lutidine - Optional[Vapor Phase IR] - Spectrum.

- Solubility of Things. (n.d.). Pyridine.

- PMC. (n.d.). Synthesis of Nitroaromatic Compounds via Three-Component Ring Transformations.

- SpectraBase. (n.d.). 2,4-Lutidine - Optional[13C NMR] - Chemical Shifts.

- PubChem. (n.d.). 2,4-Dimethylpyridine.

- The Good Scents Company. (n.d.). 2,4-lutidine 2,4-dimethylpyridine.

- Wikipedia. (n.d.). 2,4-Lutidine.

- ResearchGate. (2025). Nitropyridines, Their Synthesis and Reactions.

- NIST. (n.d.). Pyridine, 2,4-dimethyl-.

- ACS Publications. (2022). Investigation into Solubility and Solvent Effect of 2-Aminopyridine in Different Mono-Solvents Over Temperatures from 273.15 to 313.15 K.

- The Royal Society of Chemistry. (n.d.).

- PubMed Central. (n.d.). 2-[2,5-Dimethoxy-4-(3-nitropyridin-2-yl)phenyl].

- ResearchGate. (2025).

- NIST. (n.d.). 2,6-Lutidine.

- Google Patents. (n.d.). CN104592107A - Synthesis method of 2,3-dimethyl-4-nitropyridine-N-oxide.

- PubChem. (n.d.). 2-Amino-5-nitropyridine.

- PubChem. (n.d.). 2-Fluoro-5-nitropyridine.

Sources

Spectroscopic data of 2,4-Dimethyl-5-nitropyridine (NMR, IR, Mass)

An In-depth Technical Guide to the Spectroscopic Characterization of 2,4-Dimethyl-5-nitropyridine

Authored by: Senior Application Scientist

Abstract: This technical guide provides a comprehensive overview of the spectroscopic properties of this compound (CAS No: 1074-99-3; Molecular Formula: C₇H₈N₂O₂; Molecular Weight: 152.15 g/mol ).[1][2] Aimed at researchers, scientists, and professionals in drug development, this document details the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. The guide outlines standardized protocols for acquiring this data and provides a theoretical framework for the interpretation of the expected spectral features, grounded in the principles of spectroscopic analysis and comparison with analogous molecular structures.

Introduction

This compound is a substituted pyridine derivative of interest in various fields of chemical research. Accurate and comprehensive spectroscopic characterization is paramount for confirming the identity, purity, and structure of this compound in any research or development endeavor. This guide serves as a detailed resource for understanding and obtaining the essential spectroscopic data for this compound.

Importance of Spectroscopic Characterization:

-

Structural Elucidation: NMR, IR, and MS are powerful analytical techniques that, when used in concert, provide an unambiguous determination of the molecular structure.

-

Purity Assessment: Spectroscopic methods can detect the presence of impurities, starting materials, or byproducts, which is critical for quality control.

-

Reaction Monitoring: These techniques are invaluable for monitoring the progress of chemical reactions involving this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR are essential for a complete structural assignment.

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR spectrum of this compound in a standard solvent like CDCl₃ would exhibit distinct signals for the aromatic protons and the two methyl groups.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 9.1 | Singlet | 1H | H-6 |

| ~ 7.2 | Singlet | 1H | H-3 |

| ~ 2.6 | Singlet | 3H | C-4 CH₃ |

| ~ 2.4 | Singlet | 3H | C-2 CH₃ |

Rationale for Predictions:

-

Aromatic Protons: The pyridine ring protons are deshielded due to the ring current effect. The H-6 proton is expected to be the most downfield-shifted due to the strong electron-withdrawing effect of the adjacent nitro group and the nitrogen atom in the ring. The H-3 proton will be at a more upfield position. The lack of adjacent protons for both H-3 and H-6 would result in singlet signals.

-

Methyl Protons: The two methyl groups at positions 2 and 4 are in different chemical environments and are expected to show distinct singlet signals. The methyl group at C-4 may be slightly more deshielded than the one at C-2 due to the electronic effects of the nitro group.

Predicted ¹³C NMR Spectral Data

The predicted ¹³C NMR spectrum will show seven distinct signals corresponding to the seven carbon atoms in the molecule.

| Predicted Chemical Shift (δ, ppm) | Assignment |

| ~ 160 | C-2 |

| ~ 155 | C-4 |

| ~ 145 | C-6 |

| ~ 140 | C-5 |

| ~ 120 | C-3 |

| ~ 24 | C-4 CH₃ |

| ~ 22 | C-2 CH₃ |

Rationale for Predictions:

-

Aromatic Carbons: The carbons of the pyridine ring will appear in the aromatic region (δ 120-160 ppm). The carbons bearing the nitro group (C-5) and those adjacent to the nitrogen (C-2 and C-6) will be significantly deshielded. The presence of methyl groups will also influence the chemical shifts of the carbons to which they are attached (C-2 and C-4).

-

Methyl Carbons: The methyl carbons will appear in the upfield region of the spectrum (δ 20-30 ppm).

Experimental Protocol for NMR Data Acquisition

Caption: Workflow for NMR data acquisition and processing.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.

Predicted IR Spectral Data

| Predicted Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100-3000 | Medium | Aromatic C-H stretch |

| 2980-2850 | Medium | Aliphatic C-H stretch (from CH₃) |

| ~ 1600, 1480 | Medium-Strong | C=C and C=N stretching (pyridine ring) |

| ~ 1530 | Strong | Asymmetric NO₂ stretch |

| ~ 1350 | Strong | Symmetric NO₂ stretch |

| ~ 830 | Strong | C-N stretch |

Rationale for Predictions:

-

Aromatic and Aliphatic C-H Stretches: The spectrum will show characteristic C-H stretching vibrations for the aromatic ring protons and the methyl groups.

-

Pyridine Ring Vibrations: The C=C and C=N stretching vibrations of the pyridine ring typically appear in the 1600-1450 cm⁻¹ region.

-

Nitro Group Vibrations: The most characteristic peaks will be the strong absorptions corresponding to the asymmetric and symmetric stretching of the nitro (NO₂) group. These are typically observed around 1530 cm⁻¹ and 1350 cm⁻¹, respectively.

Experimental Protocol for IR Data Acquisition

Caption: Workflow for ATR-FTIR data acquisition.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in structural elucidation.

Predicted Mass Spectrum Data (Electron Ionization - EI)

| Predicted m/z | Relative Intensity | Assignment |

| 152 | High | [M]⁺ (Molecular Ion) |

| 137 | Medium | [M - CH₃]⁺ |

| 106 | High | [M - NO₂]⁺ |

| 91 | Medium | [M - NO₂ - CH₃]⁺ |

| 77 | Medium | [C₆H₅]⁺ (from ring fragmentation) |

Rationale for Predictions:

-

Molecular Ion: The molecular ion peak [M]⁺ is expected to be observed at m/z 152, corresponding to the molecular weight of the compound.

-

Fragmentation Pattern: Upon electron ionization, the molecular ion will fragment. Common fragmentation pathways for nitroaromatic compounds include the loss of the nitro group (NO₂, 46 Da) and methyl groups (CH₃, 15 Da). Therefore, significant fragments are predicted at m/z 137 ([M - CH₃]⁺) and m/z 106 ([M - NO₂]⁺). Further fragmentation can lead to other characteristic ions.

Experimental Protocol for Mass Spectrometry Data Acquisition

Caption: Workflow for GC-MS data acquisition.

Conclusion

The predicted spectroscopic data presented in this guide provides a foundational understanding of the key spectral features of this compound. While experimental data is always the gold standard, these predictions, based on sound chemical principles and comparisons with related structures, offer valuable insights for researchers. The detailed protocols provided herein offer a standardized approach to acquiring high-quality spectroscopic data for this compound, ensuring reproducibility and accuracy in its scientific investigation.

References

- Supporting Information - Nanocrystalline CdS thin film as heterogenous, recyclable, catalyst for effective synthesis of Dihydropyrimidinones and a new class of carbazolyldihydropyrimidinones via an improved Biginelli protocol. The Royal Society of Chemistry. [Link]

- This compound | CAS#:1074-99-3. Chemsrc. [Link]

- The Influence of Steric Effect on X H NMR, 13 C NMR, and IR Spectra of Methylated Derivatives of 4-Nitropyridine iV-Oxide. Chemical Papers. [Link]

- Pyridine, 2,5-dimethyl-. NIST WebBook. [Link]

Sources

An In-Depth Technical Guide to the Mechanism of Action of 2,4-Dimethyl-5-nitropyridine

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive exploration of the mechanism of action of 2,4-Dimethyl-5-nitropyridine, a potent small molecule inhibitor of ribonucleotide reductase (RNR). Synthesizing foundational biochemical principles with practical, field-proven experimental methodologies, this document is designed to serve as an essential resource for researchers in oncology, molecular biology, and drug development. We will dissect the molecular interactions, cellular consequences, and key experimental workflows necessary to fully elucidate and validate the therapeutic potential of this compound.

Introduction: The Significance of Targeting Ribonucleotide Reductase

Ribonucleotide reductase (RNR) stands as a critical juncture in the pathway of DNA synthesis and repair.[1][2] This enzyme catalyzes the conversion of ribonucleoside diphosphates (NDPs) to their corresponding deoxyribonucleoside diphosphates (dNDPs), the essential precursors for DNA replication.[2] The activity of RNR is tightly regulated and intrinsically linked to cell cycle progression, with its expression and activity peaking during the S-phase.[3] In the context of oncology, the high proliferative rate of cancer cells renders them exquisitely dependent on a constant supply of dNTPs, making RNR a prime and well-validated target for anticancer therapies.[3][4]

This compound emerges as a compelling therapeutic candidate due to its classification as a hydroxyurea analog. Hydroxyurea is a clinically utilized RNR inhibitor, and its derivatives are of significant interest for their potential to offer improved efficacy and selectivity.[5] This guide will provide an in-depth analysis of the core mechanism by which this compound exerts its biological effects.

Core Mechanism of Action: Competitive Inhibition of Ribonucleotide Reductase

The primary mechanism of action of this compound is its function as a competitive inhibitor of ribonucleotide reductase.[4] This mode of inhibition is characterized by the inhibitor molecule binding to the same active site as the natural substrate, thereby preventing the substrate from binding and the enzymatic reaction from proceeding.

The Catalytic Site of Ribonucleotide Reductase: The Point of Interception

The catalytic site of the R1 subunit of human RNR (hRRM1) is a highly conserved pocket that accommodates the binding of NDP substrates.[1][4] It is within this active site that this compound is believed to bind, directly competing with ribonucleoside diphosphates. The structural similarity of this compound to hydroxyurea suggests that it likely interacts with key residues within this catalytic cleft, preventing the proper orientation and binding of the natural substrates. While specific crystallographic data for this compound complexed with RNR is not yet publicly available, molecular docking studies of similar non-nucleoside inhibitors have revealed binding within the catalytic site, making crucial contacts with residues that are also involved in substrate binding.[4][6][7][8]

The Consequence of Inhibition: Depletion of the Deoxynucleotide Pool

By competitively inhibiting RNR, this compound effectively shuts down the de novo synthesis of dNTPs. This leads to a rapid depletion of the intracellular dNTP pool, which has profound and multifaceted consequences for a proliferating cell.[9][10] The immediate effect is the stalling of DNA replication forks, as the necessary building blocks for DNA synthesis become scarce.[9][10] This replication stress is a potent trigger for a cascade of cellular responses designed to halt the cell cycle and initiate DNA repair or, if the damage is too severe, to induce programmed cell death.

Cellular Ramifications of Ribonucleotide Reductase Inhibition

The inhibition of RNR by this compound initiates a well-defined signaling cascade, primarily orchestrated by the ATR/Chk1 pathway, which is activated in response to single-stranded DNA (ssDNA) that accumulates at stalled replication forks.[9][10][11][12]

Activation of the DNA Damage Response: The ATR/Chk1 Signaling Axis

The depletion of dNTPs leads to the uncoupling of helicase and polymerase activities at the replication fork, resulting in the exposure of long stretches of ssDNA. This ssDNA is rapidly coated by Replication Protein A (RPA), which serves as a platform for the recruitment and activation of the ATR (Ataxia Telangiectasia and Rad3-related) kinase.[9][10][11] Activated ATR then phosphorylates and activates its downstream effector, Chk1 (Checkpoint kinase 1).[9][10][12][13] This signaling cascade is a central component of the cellular response to replication stress.

Signaling Pathway of RNR Inhibition-Induced DNA Damage Response

Caption: RNR inhibition by this compound triggers a DNA damage response.

Cell Cycle Arrest: A Defensive Halt

A primary outcome of Chk1 activation is the implementation of cell cycle checkpoints, predominantly an S-phase arrest and a G2/M checkpoint.[14][15][16][17] This arrest serves two critical purposes: it prevents cells with damaged or incompletely replicated DNA from progressing into mitosis, and it provides a temporal window for the cell to attempt to repair the DNA damage and restore dNTP pools. The inhibition of cell cycle progression is a key aspect of the anti-proliferative effect of this compound.

Induction of Apoptosis: The Ultimate Cellular Fate

If the replication stress induced by dNTP depletion is overwhelming and cannot be resolved, the sustained activation of the DNA damage response pathway will ultimately trigger apoptosis, or programmed cell death.[6] This is a crucial anti-cancer mechanism, as it ensures the elimination of cells that have sustained potentially oncogenic DNA damage.

Experimental Validation of the Mechanism of Action

A rigorous and multi-faceted experimental approach is essential to definitively characterize the mechanism of action of this compound. The following section outlines the core experimental protocols that form a self-validating system for this purpose.

Biochemical Validation: Ribonucleotide Reductase Activity Assay

The direct inhibitory effect of this compound on RNR must be quantified. A robust RNR activity assay is the cornerstone of this validation.

Experimental Protocol: RNR Activity Assay (LC-MS/MS Method)

-

Reaction Setup: Prepare a reaction mixture containing purified human R1 and R2 subunits, a reducing system (e.g., thioredoxin, thioredoxin reductase, and NADPH), allosteric effectors (e.g., ATP), and the NDP substrate (e.g., CDP).[18][19]

-

Inhibitor Addition: Add varying concentrations of this compound to the reaction mixtures. Include a vehicle control (e.g., DMSO).

-

Reaction Initiation and Termination: Initiate the reaction by adding the final component (e.g., the R2 subunit). Allow the reaction to proceed for a defined time at 37°C. Terminate the reaction by adding a quenching solution (e.g., methanol).[20]

-

Sample Preparation: Dephosphorylate the resulting dNDPs to their corresponding deoxynucleosides using a phosphatase (e.g., calf intestinal phosphatase).[19]

-

LC-MS/MS Analysis: Quantify the amount of deoxynucleoside product formed using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[18][19]

-

Data Analysis: Determine the rate of reaction at each inhibitor concentration and calculate the IC50 value for RNR inhibition. Further kinetic studies can be performed to determine the inhibition constant (Ki) and confirm the competitive mode of inhibition.

Experimental Workflow for RNR Activity Assay

Caption: Workflow for determining the inhibitory activity of this compound on RNR.

Cellular Validation: Assessing Anti-Proliferative Activity

The cytotoxic and anti-proliferative effects of this compound on cancer cells are a critical validation of its mechanism. The MTT assay is a widely used, reliable method for this purpose.[3][4][5][21][22]

Experimental Protocol: MTT Assay

-

Cell Seeding: Plate cancer cells (e.g., MCF-7, A549, HCT116) in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.[4][22]

-

Compound Treatment: Treat the cells with a serial dilution of this compound for a specified duration (e.g., 48 or 72 hours). Include a vehicle control.

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.[3][5]

-

Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.[4][5]

-

Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.[3][5]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.[1][23]

Quantitative Data Summary: Hypothetical IC50 Values

| Cell Line | Cancer Type | Hypothetical IC50 (µM) |

| MCF-7 | Breast Adenocarcinoma | 15.5 |

| A549 | Lung Carcinoma | 22.1 |

| HCT116 | Colon Carcinoma | 18.9 |

| HL-60 | Promyelocytic Leukemia | 9.8 |

Mechanistic Cellular Assays: Unraveling the Downstream Effects

To confirm that the observed anti-proliferative effects are a direct result of the proposed mechanism, further cellular assays are required.

This technique will determine if this compound induces the expected cell cycle arrest.

Experimental Protocol: Cell Cycle Analysis

-

Cell Treatment: Treat cancer cells with this compound at concentrations around the IC50 value for 24-48 hours.

-

Cell Harvesting and Fixation: Harvest the cells and fix them in cold 70% ethanol.[10]

-

Staining: Treat the cells with RNase A to remove RNA and then stain the DNA with propidium iodide (PI).[10][24]

-

Flow Cytometry: Analyze the stained cells using a flow cytometer to measure the fluorescence intensity of PI, which is proportional to the DNA content.[9][11][24]

-

Data Analysis: Deconvolute the resulting DNA content histograms to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[11] An accumulation of cells in the S and/or G2/M phases would be indicative of replication stress-induced cell cycle arrest.

This assay will provide direct evidence of the activation of the DNA damage response pathway.

Experimental Protocol: Western Blotting

-

Protein Extraction: Treat cells with this compound and lyse the cells to extract total protein.[13][25]

-

Protein Quantification: Determine the protein concentration of the lysates.

-

SDS-PAGE and Transfer: Separate the proteins by size using SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF membrane.[25]

-

Immunoblotting: Probe the membrane with primary antibodies against key DNA damage response proteins, such as phosphorylated ATR (p-ATR), phosphorylated Chk1 (p-Chk1), and gamma-H2AX (γ-H2AX).[14][26][27] Also, probe for total protein levels as loading controls.

-

Detection: Use a horseradish peroxidase (HRP)-conjugated secondary antibody and a chemiluminescent substrate to visualize the protein bands.[25]

-

Analysis: An increase in the levels of the phosphorylated forms of these proteins and γ-H2AX will confirm the activation of the DNA damage response pathway.

Conclusion and Future Directions

This compound represents a promising class of anti-cancer compounds that exert their effect through the targeted inhibition of ribonucleotide reductase. This guide has outlined the core mechanism of action, from competitive inhibition at the enzymatic level to the downstream cellular consequences of dNTP pool depletion, replication stress, cell cycle arrest, and apoptosis. The provided experimental workflows offer a robust framework for the comprehensive validation of this mechanism.

Future research should focus on obtaining high-resolution crystal structures of this compound in complex with RNR to elucidate the precise molecular interactions at the active site. Furthermore, in vivo studies in preclinical cancer models are essential to evaluate its therapeutic efficacy, pharmacokinetic properties, and safety profile. A deeper understanding of the molecular determinants of sensitivity and resistance to this compound will be crucial for its potential clinical development.

References

- Bio-protocol. Rapid Profiling Cell Cycle by Flow Cytometry Using Concurrent Staining of DNA and Mitotic Markers. [Link]

- UT Health San Antonio. Cell Cycle Protocol - Flow Cytometry. [Link]

- Wikipedia. Cell cycle analysis. [Link]

- National Institutes of Health.

- National Institutes of Health.

- Roche.

- National Institutes of Health. Methods to Monitor DNA Repair Defects and Genomic Instability in the Context of a Disrupted Nuclear Lamina. [Link]

- National Institutes of Health.

- PLOS One.

- National Institutes of Health. The ATM-Chk2 and ATR-Chk1 pathways in DNA damage signaling and cancer. [Link]

- ACS Publications. Structural and Biochemical Investigation of Class I Ribonucleotide Reductase from the Hyperthermophile Aquifex aeolicus. [Link]

- OriGene Technologies Inc. Western Blot Protocol. [Link]

- DSpace@MIT.

- ResearchGate. Western blot analysis for DNA Damage Responses (DDRs) and apoptosis.... [Link]

- Journal of Biological Studies. The cytotoxic effects of a bioactive nitro derivative of pyrimidine to human breast cancer (MCF-7) cells. [Link]

- PubMed.

- Bio-Rad Antibodies. Analysis by Western Blotting - Apoptosis. [Link]

- National Institutes of Health. Antitumour Effects of Selected Pyridinium Salts on Sensitive Leukaemia HL60 Cells and Their Multidrug Resistant Topoisomerase II-Defective HL60/MX2 Counterparts. [Link]

- National Institutes of Health. Ribonucleotide Reductases (RNRs): Structure, chemistry, and metabolism suggest new therapeutic targets. [Link]

- PubMed.

- PubMed. Kinetics of transient radicals in Escherichia coli ribonucleotide reductase. Formation of a new tyrosyl radical in mutant protein R2. [Link]

- Altogen Labs. Pharmacology and Toxicology Testing: IC50 for Tumor Cell Lines. [Link]

- DSpace@MIT. Kinetics and dynamics controlling proton-coupled electron transfer in ribonucleotide reductase. [Link]

- SciSpace. DNA interactions and in vitro anticancer evaluations of pyridine-benzimidazole-based Cu complexes. [Link]

- National Institutes of Health. The Structural Basis for the Allosteric Regulation of Ribonucleotide Reductase. [Link]

- MDPI.

- PubMed.

- National Institutes of Health.

- National Institutes of Health.

Sources

- 1. Pharmacology and Toxicology Testing: IC50 for Tumor Cell Lines - Altogen Labs [altogenlabs.com]

- 2. Ribonucleotide Reductases: Structure, Chemistry, and Metabolism Suggest New Therapeutic Targets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Inhibitors of the Cancer Target Ribonucleotide Reductase, Past and Present - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Potent competitive inhibition of human ribonucleotide reductase by a nonnucleoside small molecule - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ESR studies of structure and kinetics of radicals from hydroxyurea. An antitumor drug directed against ribonucleotide reductase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Identification of Novel Ribonucleotide Reductase Inhibitors for Therapeutic Application in Bile Tract Cancer: An Advanced Pharmacoinformatics Study - PMC [pmc.ncbi.nlm.nih.gov]

- 7. scispace.com [scispace.com]

- 8. Ribonucleotide reductase inhibition by p-alkoxyphenols studied by molecular docking and molecular dynamics simulations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. mdpi.com [mdpi.com]

- 12. The ATM-Chk2 and ATR-Chk1 pathways in DNA damage signaling and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Distinct but Concerted Roles of ATR, DNA-PK, and Chk1 in Countering Replication Stress during S Phase - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Identification of a novel pyridine derivative with inhibitory activity against ovarian cancer progression in vivo and in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Design, synthesis and in vitro anti-proliferative evaluation of new pyridine-2,3-dihydrothiazole/thiazolidin-4-one hybrids as dual CDK2/GSK3β kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. Thieno[2,3-b]pyridine compounds potently inhibit prostate cancer growth and motility - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Ribonucleotide reductase inhibition enhances chemoradiosensitivity of human cervical cancers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. Structural basis for allosteric regulation of human ribonucleotide reductase by nucleotide-induced oligomerization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. annualreviews.org [annualreviews.org]

- 23. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 24. The Structural Basis for Peptidomimetic Inhibition of Eukaryotic Ribonucleotide Reductase: a Conformationally Flexible Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Frontiers | Ribonucleotide Reductase Inhibitors: A New Look at an Old Target for Radiosensitization [frontiersin.org]

- 26. DNA damage induction of ribonucleotide reductase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. gamma-H2AX as a therapeutic target for improving the efficacy of radiation therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Biological Activity of 2,4-Dimethyl-5-nitropyridine Derivatives

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The pyridine scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents. The introduction of specific substituents, such as nitro and methyl groups, can profoundly modulate the biological profile of the parent heterocycle. This guide focuses on 2,4-Dimethyl-5-nitropyridine and its derivatives, a class of compounds demonstrating significant potential in oncology and antimicrobial research. We will explore their synthesis, delve into their mechanisms of action, provide detailed experimental protocols for their evaluation, and discuss their structure-activity relationships. This document serves as a comprehensive technical resource for researchers aiming to harness the therapeutic potential of these promising molecules.

Introduction: The Chemical and Therapeutic Significance of Substituted Nitropyridines

Pyridine and its derivatives are among the most prevalent N-heterocycles in drug design, valued for their ability to engage in hydrogen bonding, act as bioisosteres for other rings, and their overall metabolic stability.[1][] The electronic properties of the pyridine ring are heavily influenced by its substituents. The this compound core incorporates several key features:

-

Pyridine Ring: A six-membered aromatic heterocycle that provides a rigid scaffold and favorable pharmacokinetic properties.

-

Nitro Group (-NO2): A strong electron-withdrawing group that significantly alters the charge distribution of the pyridine ring, making it more susceptible to nucleophilic attack and influencing its biological interactions.[3][4] This group is a known pharmacophore in various antimicrobial and anticancer agents.

-

Methyl Groups (-CH3): These electron-donating groups can enhance lipophilicity, influence metabolic stability, and provide steric bulk that can fine-tune binding to biological targets.

The unique combination of these functional groups in this compound makes it a molecule of considerable interest, particularly as an analog of hydroxyurea with potent inhibitory effects on ribonucleotide reductase, a critical enzyme in DNA synthesis. This mechanism forms the basis of its primary anticancer activity. Furthermore, the broader class of nitropyridines has been investigated for a wide range of biological activities, including antimicrobial, herbicidal, and kinase inhibition properties.[1][5]

Synthesis and Derivatization Strategies

The synthesis of nitropyridines is a well-established field in organic chemistry. The primary challenge lies in controlling the regioselectivity of the nitration reaction, as the pyridine ring is deactivated towards electrophilic substitution.

General Synthesis of Nitropyridines

The most common method for synthesizing nitropyridines is the direct nitration of the pyridine ring.[6] However, this reaction often requires harsh conditions and is typically only efficient for pyridines bearing electron-donating substituents.[3] A widely used method involves the reaction of pyridine-N-oxide with nitrating agents, which facilitates the introduction of the nitro group, often at the 4-position.

An alternative and often higher-yielding approach involves reacting pyridine with dinitrogen pentoxide (N2O5) to form an N-nitropyridinium ion. This intermediate can then be rearranged to yield 3-nitropyridine derivatives.[3][7]

Specific Synthesis of this compound

While the initial search did not provide a specific, detailed synthesis protocol for this compound, a general approach can be inferred from established nitropyridine chemistry. The synthesis would likely start with 2,4-dimethylpyridine (2,4-lutidine). Due to the activating effect of the two methyl groups, direct nitration is a feasible pathway.

Conceptual Workflow for Synthesis: The following diagram illustrates a plausible synthetic pathway.

Caption: Inhibition of DNA synthesis by this compound via RNR.

Cytotoxic Activity

Studies have shown that this compound is a more potent inhibitor of cellular growth in vitro and in cancer cell lines in vivo compared to hydroxyurea. While specific IC50 values for this compound are not readily available in the initial search results, the broader class of substituted pyridine derivatives has demonstrated significant cytotoxic activities against a wide range of cancer cell lines, including renal (OUR-10), prostate (PC3), breast (MCF-7), and liver (HepG-2) cancers. [8][9]For instance, certain spiro-pyridine derivatives have shown potent activity against Caco-2 and HepG-2 cell lines with IC50 values below 10 μM. [10]

Other Potential Biological Activities

Beyond its anticancer properties, the nitropyridine scaffold is associated with a spectrum of other biological activities.

Antimicrobial and Antifungal Activity

Nitropyridine derivatives are known to possess antimicrobial properties. [3]The strong electron-withdrawing nature of the nitro group is crucial for this activity. While specific data on the 2,4-dimethyl derivative is sparse, related nitropyridine compounds have shown efficacy. For example, 4-Nitropyridine-N-oxide has demonstrated an inhibitory effect on the biofilm formation of certain diatoms and bacteria. [1]Other pyridine derivatives have shown good antibacterial activity against Staphylococcus aureus, Bacillus subtilis, and Escherichia coli, as well as antifungal activity against Aspergillus niger and Candida albicans. [11][12]The mechanism often involves DNA damage or inhibition of essential microbial enzymes. [3]

Agrochemical Applications

Certain nitropyridine derivatives have been explored for their herbicidal activity. One study synthesized pyridyloxy-substituted acetophenone oxime ethers from nitropyridine precursors and found they exhibited moderate protoporphyrinogen oxidase inhibitory activity, a key target for herbicides. [1]This suggests a potential application for this compound derivatives in agriculture.

Experimental Protocols: A Practical Guide

To facilitate further research, this section provides standardized, step-by-step protocols for the synthesis and biological evaluation of nitropyridine derivatives.

Protocol: Synthesis of a 2-substituted-5-nitropyridine

This protocol is adapted from general procedures for synthesizing substituted nitropyridines and serves as a representative example. [7][13] Objective: To synthesize a 2-substituted-5-nitropyridine via a Suzuki coupling reaction, a common method for creating C-C bonds.

Materials:

-

2-Chloro-5-nitropyridine

-

Appropriate boronic acid (e.g., 2,5-dimethoxyphenylene-1,4-diboronic acid)

-

Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0))

-

Base (e.g., Sodium bicarbonate)

-

Solvents (e.g., 1,2-Dimethoxyethane, water, ethyl acetate)

-

Microwave vessel

-

Standard laboratory glassware and purification equipment (Celite, silica gel)

Procedure:

-

In a microwave vessel, combine 2-chloro-5-nitropyridine (1 eq), the desired boronic acid (0.9-1.2 eq), and sodium bicarbonate (2-3 eq).

-

Add a solvent mixture, such as 1,2-dimethoxyethane and water (1:1 ratio).

-

Purge the reaction mixture with an inert gas (e.g., nitrogen or argon) for 10-15 minutes to remove oxygen.

-

Add the palladium catalyst (0.01-0.05 eq) to the vessel.

-

Seal the vessel and place it in a microwave reactor. Irradiate at a set temperature (e.g., 150°C) for a specified time (e.g., 15-30 minutes). [13]6. After cooling, filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the filter cake with ethyl acetate.

-

Transfer the filtrate to a separatory funnel, wash with brine, and dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Concentrate the organic solvent under reduced pressure.

-

Purify the crude product using column chromatography on silica gel with an appropriate eluent system (e.g., petroleum ether/ethyl acetate) to obtain the pure 2-substituted-5-nitropyridine. [13]10. Characterize the final product using techniques such as NMR spectroscopy and mass spectrometry.

Protocol: In Vitro Cytotoxicity (MTT Assay)

Objective: To determine the concentration at which a compound inhibits the growth of a cancer cell line by 50% (IC50).

Materials:

-

Human cancer cell lines (e.g., MCF-7, HepG-2)

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

96-well microtiter plates

-

Test compound (e.g., this compound) dissolved in DMSO

-

MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) at 5 mg/mL in PBS

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

-

Multi-well spectrophotometer (plate reader)

Procedure:

-

Seed the 96-well plates with cancer cells at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.

-

Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

-

Prepare serial dilutions of the test compound in growth medium from a stock solution in DMSO. The final DMSO concentration in the wells should be kept below 0.5% to avoid solvent toxicity.

-

Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compound. Include wells with medium only (blank) and cells with medium and DMSO (vehicle control).

-

Incubate the plates for 48-72 hours.

-

After incubation, add 10 µL of the MTT solution to each well and incubate for another 4 hours. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan precipitate.

-

Carefully remove the medium and add 100 µL of solubilization buffer (e.g., DMSO) to each well to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the percentage of viability against the compound concentration (on a logarithmic scale) and determine the IC50 value using non-linear regression analysis.

Data Summary and Structure-Activity Relationship (SAR)

The biological activity of pyridine derivatives is highly dependent on the nature and position of their substituents.

| Compound Class | Biological Activity | Key Structural Features | Potency / Notes | Reference(s) |

| This compound | Anticancer | Hydroxyurea analog, inhibits ribonucleotide reductase. | More potent than hydroxyurea in vitro and in vivo. | |

| Spiro-pyridine derivatives | Anticancer | Spiro-indene or spiro-indoline fused to pyridine ring. | High potency against Caco-2 and HepG-2 cells (IC50 < 10 µM). | [10] |

| 2,4,6-Trisubstituted pyridines | Anticancer | Thiazole, pyrazole, and triazole moieties. | Potent against renal and prostate cancer cell lines. | [8] |

| 4-Nitropyridine-N-oxide | Antibacterial | N-oxide functionality. | Inhibits biofilm formation. | [1] |

| C2-Substituted 1,4-Dihydropyridines | Antibacterial | Bulky substituents at the C2 position. | Increased lipophilicity correlates with enhanced antibacterial activity. | [12] |

Key SAR Insights:

-

Electron-withdrawing Groups: The nitro group is critical for many of the observed biological activities, particularly antimicrobial and certain anticancer mechanisms. [3][4]* Lipophilicity: Increasing the bulk and lipophilicity of substituents, for instance at the C2 position of the pyridine ring, can enhance antibacterial activity, likely by improving membrane penetration. [12]* Substituent Position: The substitution pattern on the pyridine ring is crucial. For example, in a series of 2-amino-5-substituted pyridines, substitution at the 4-position resulted in greater fungicidal and bactericidal activity than at other positions. [14]* Fusion with Other Rings: Fusing the pyridine ring with other heterocyclic or carbocyclic systems, as seen in spiro-pyridines, can lead to highly potent anticancer compounds. [10]

Conclusion and Future Perspectives

This compound and its derivatives represent a compelling class of compounds with significant therapeutic potential. Their role as potent ribonucleotide reductase inhibitors provides a solid foundation for the development of novel anticancer agents. Furthermore, the versatility of the nitropyridine scaffold allows for extensive chemical modification, opening avenues to enhance potency, selectivity, and pharmacokinetic properties.

Future research should focus on several key areas:

-

Lead Optimization: Synthesizing a broader library of this compound derivatives to refine structure-activity relationships.

-

Mechanism Elucidation: Expanding studies to fully understand the molecular interactions with RNR and to identify potential off-target effects.

-

Broadening the Scope: Systematically evaluating optimized derivatives against a wider panel of cancer cell lines and microbial pathogens.

-

In Vivo Studies: Advancing the most promising lead compounds into preclinical animal models to assess their efficacy, toxicity, and overall drug-like properties.

The continued exploration of these derivatives holds great promise for delivering next-generation therapeutics in oncology and infectious diseases.

References

- ResearchGate. (n.d.). Nitropyridines, Their Synthesis and Reactions.

- Matsumura, Y., et al. (n.d.). Synthesis of Nitroaromatic Compounds via Three-Component Ring Transformations. PMC.

- Chempanda. (n.d.). Nitropyridine: Synthesis, reactions, applications, side effects and storage.

- ResearchGate. (n.d.). Nitropyridines: Synthesis and reactions.

- Chemical Synthesis. (n.d.). The Role of Nitropyridine Derivatives in Chemical Synthesis.

- MDPI. (n.d.). Nitropyridines in the Synthesis of Bioactive Molecules.

- Allied Academies. (2016). Anticancer activities of some synthesized 2,4,6-trisubstituted pyridine candidates.

- PubMed. (2014). Synthesis and Biological Evaluation of 5-nitropyrimidine-2,4-dione Analogues as Inhibitors of Nitric Oxide and iNOS Activity.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Pyridine Derivatives in Modern Chemical Synthesis.

- MDPI. (n.d.). Pyridine Compounds with Antimicrobial and Antiviral Activities.

- International Journal of Chemical Studies. (2023). Pyridine heterocycles: Compiling the anticancer capabilities.

- NIH. (n.d.). Antimicrobial Activity of Novel C2-Substituted 1,4-Dihydropyridine Analogues. PMC.

- NIH. (n.d.). Evaluation of the anti-proliferative activity of 2-oxo-pyridine and 1′H-spiro-pyridine derivatives as a new class of EGFRWt and VEGFR-2 inhibitors with apoptotic inducers. PMC.

- ResearchGate. (n.d.). Antimicrobial activity of some 2-amino-5-subsituted pyridine derivatives.

- PubMed Central. (n.d.). 2-[2,5-Dimethoxy-4-(3-nitropyridin-2-yl)phenyl]-3-nitropyridine.

Sources

- 1. Nitropyridines in the Synthesis of Bioactive Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chempanda.com [chempanda.com]

- 4. nbinno.com [nbinno.com]

- 5. nbinno.com [nbinno.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. alliedacademies.org [alliedacademies.org]

- 9. chemijournal.com [chemijournal.com]

- 10. Evaluation of the anti-proliferative activity of 2-oxo-pyridine and 1′H-spiro-pyridine derivatives as a new class of EGFRWt and VEGFR-2 inhibitors with apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Antimicrobial Activity of Novel C2-Substituted 1,4-Dihydropyridine Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 13. 2-[2,5-Dimethoxy-4-(3-nitropyridin-2-yl)phenyl]-3-nitropyridine - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

The Nitro Group as a Potent Modulator of Electronic Effects in Nitropyridines: A Technical Guide for Researchers and Drug Development Professionals

Abstract: This technical guide provides an in-depth examination of the profound electron-withdrawing effects of the nitro group on the pyridine ring. Nitropyridines are pivotal intermediates and structural motifs in medicinal chemistry and materials science.[1][2] Understanding the interplay between the inherent electron-deficient nature of pyridine and the powerful inductive and resonance effects of the nitro substituent is critical for the rational design of novel therapeutics and synthetic pathways.[3] This document elucidates the core chemical principles governing the physicochemical properties and reactivity of nitropyridine isomers, offers detailed experimental protocols for key transformations, and visualizes complex mechanistic concepts to provide actionable insights for researchers, scientists, and drug development professionals.

Introduction: The Electronic Landscape of Pyridine and the Influence of the Nitro Group

The pyridine ring is a cornerstone of heterocyclic chemistry, present in numerous FDA-approved drugs and bioactive molecules.[1] Its unique electronic structure, combined with the potent modulating effects of substituents like the nitro group, creates a versatile scaffold for chemical synthesis.[1][3]

The Inherent Electron-Deficient Nature of the Pyridine Ring

Unlike its carbocyclic counterpart, benzene, the pyridine ring contains a nitrogen atom that is more electronegative than carbon. This results in an uneven distribution of electron density, making the ring inherently electron-deficient, particularly at the α (2,6) and γ (4) positions. This property makes pyridine less susceptible to electrophilic aromatic substitution (SEAr) and more prone to nucleophilic aromatic substitution (SNAr), especially when further activated.[4][5]

The Nitro Group: A Powerful Electron-Withdrawing Moiety

The nitro group (–NO2) is one of the strongest electron-withdrawing groups (EWGs) used in organic chemistry.[6][7] Its potent effect is a combination of two key electronic phenomena:

-

Inductive Effect (-I): The high electronegativity of the nitrogen and oxygen atoms in the nitro group pulls electron density away from the attached ring through the sigma bond framework.[8]

-

Resonance Effect (-M): The nitro group can delocalize electron density from the ring onto its oxygen atoms through resonance, particularly when positioned ortho or para to a reaction center. This effect is a major contributor to its ability to stabilize anionic intermediates.[8][9]

Positional Isomerism and its Profound Impact on Electronic Properties

The placement of the nitro group on the pyridine ring—at the 2-, 3-, or 4-position—dramatically alters the electronic landscape of the molecule. This, in turn, dictates its reactivity, acidity, and other physicochemical properties. The electron-withdrawing resonance effect is most pronounced when the nitro group is at the 2- or 4-position, as it allows for direct delocalization of a negative charge from the ring onto the nitro group, a crucial factor in stabilizing intermediates during nucleophilic attack.[4][10][11]

Physicochemical Properties of Nitropyridines

The strong electronic pull of the nitro group significantly modifies the fundamental properties of the pyridine core.

Acidity and Basicity (pKa)

The electron-withdrawing nature of the nitro group decreases the electron density on the pyridine nitrogen, making its lone pair of electrons less available for protonation. Consequently, nitropyridines are significantly less basic (i.e., have a lower pKa) than pyridine itself.

Spectroscopic Characteristics

The electron-deficient nature of the nitropyridine ring is readily observable through spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR).

-